N-cyclopropylazetidine-3-carboxamide 2,2,2-trifluoroacetate
Description
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Properties
IUPAC Name |
N-cyclopropylazetidine-3-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.C2HF3O2/c10-7(5-3-8-4-5)9-6-1-2-6;3-2(4,5)1(6)7/h5-6,8H,1-4H2,(H,9,10);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKCJALWWRTSQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CNC2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropylazetidine-3-carboxamide 2,2,2-trifluoroacetate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of N-cyclopropylazetidine-3-carboxamide derivatives typically involves the use of various organic methods. Recent advancements in azetidine synthesis have highlighted the utility of ring contraction methods and palladium-catalyzed reactions. For instance, Gaunt et al. (2018) reported a method for synthesizing functionalized azetidines that could be adapted for creating N-cyclopropylazetidine derivatives .
Anticancer Properties
Research has indicated that compounds similar to N-cyclopropylazetidine-3-carboxamide exhibit significant cytotoxicity against various cancer cell lines. In a study assessing the antiproliferative effects of hydrazine derivatives, one compound demonstrated an IC50 comparable to established VEGFR-2 inhibitors like sorafenib . This suggests that N-cyclopropylazetidine derivatives may also inhibit key pathways in cancer cell proliferation.
The mechanism by which N-cyclopropylazetidine-3-carboxamide exerts its biological effects often involves modulation of specific signaling pathways. For example, the compound may inhibit VEGFR-2 tyrosine kinase activity, which is crucial for angiogenesis in tumors. The binding affinity and interaction profiles have been studied using molecular docking techniques, revealing that these compounds can effectively compete with known inhibitors at the binding site .
Case Studies
- Cytotoxicity Assessment : A recent study evaluated several azetidine derivatives for their cytotoxic effects on human cancer cell lines such as DLD1 (colorectal adenocarcinoma) and HeLa (cervical cancer). The findings indicated that these compounds induced cell cycle arrest and apoptosis in a dose-dependent manner, with significant activation of caspase pathways .
- Counterion Effects : The role of trifluoroacetate as a counterion has been explored in various studies, highlighting its impact on the biological activity of azetidine derivatives. It was found that the presence of trifluoroacetate could enhance or inhibit the activity depending on the structural characteristics of the parent compound .
Table: Biological Activity Summary
| Compound | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-cyclopropylazetidine-3-carboxamide | VEGFR-2 | Comparable to sorafenib | Tyrosine kinase inhibition |
| Hydrazine derivative (4b) | HeLa cells | Lowest among tested | Induces G2/M phase arrest |
| AlkylGuanidino Urea as TF-Acetate | Antibacterial activity | Similar potency to hydrochloride form | Counterion influence on activity |
Scientific Research Applications
Medicinal Chemistry
Drug Development : The unique structural features of N-cyclopropylazetidine-3-carboxamide 2,2,2-trifluoroacetate make it a promising candidate for developing new pharmaceuticals. Its potential as a selective inhibitor of the NLRP3 inflammasome has been highlighted in recent studies. The NLRP3 inflammasome plays a critical role in several inflammatory diseases, including type 2 diabetes and Alzheimer's disease, making this compound valuable for therapeutic intervention .
Case Study : A patent application describes the compound's use in treating various medical disorders by inhibiting NLRP3 activity. This inhibition is crucial as it could lead to reduced inflammation and improved outcomes in diseases characterized by excessive NLRP3 activation .
Biological Studies
Biochemical Probes : The compound can function as a biochemical probe to investigate various pathways involved in inflammation and cellular signaling. Its ability to modulate cytokine production positions it as a tool for studying the mechanisms underlying inflammatory responses .
Research Findings : In vitro studies have shown that derivatives of azetidine compounds can exhibit significant biological activities, such as anti-inflammatory effects and cytotoxicity against cancer cell lines. For instance, related compounds have demonstrated the ability to reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6 .
Synthesis and Reactivity
Synthetic Routes : The synthesis of this compound has been explored through various methodologies. Recent advancements include metal-catalyzed reactions that allow for the efficient formation of azetidine derivatives with high yields and selectivity .
Applications in Disease Treatment
Targeting Oncogenic Mutants : The compound has potential applications in oncology, particularly concerning its ability to inhibit oncogenic mutations associated with RAS proteins. Research indicates that modifying the azetidine structure could enhance its selectivity and efficacy against specific cancer types .
Summary of Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
